3-Phenylcyclopent-1-ene-1-carboxylic acid
Description
Contextualization of the Phenylcyclopentene Carboxylic Acid Scaffold
The 3-Phenylcyclopent-1-ene-1-carboxylic acid molecule is built upon a phenylcyclopentene carboxylic acid scaffold. This structural motif is significant because it brings together three distinct and chemically important functional groups. The phenyl group, a stable aromatic ring, can engage in various electronic and steric interactions, often serving as a key recognition element in biologically active molecules. The cyclopentene (B43876) ring provides a constrained, three-dimensional geometry, and the carboxylic acid group offers a site for hydrogen bonding, salt formation, and further chemical modification.
While specific research on this compound itself is not extensively documented in publicly available literature, the broader class of phenyl-substituted cyclic carboxylic acids is of considerable interest. For instance, related structures like 1-Phenylcyclopentanecarboxylic acid and 1-Phenyl-1-cyclohexanecarboxylic acid have been utilized as precursors in the synthesis of more complex molecules, including isoxazole (B147169) and isoxazoline (B3343090) derivatives. chemicalbook.com The strategic placement of these functional groups creates a versatile chemical entity that can be explored for various applications, from materials science to the development of new therapeutic agents.
Significance of the Cyclopentene Core in Organic Synthesis
The cyclopentene ring is a fundamental five-membered carbocycle that is a core structural element in a multitude of natural products and pharmaceuticals. researchgate.netnih.gov Its prevalence underscores its importance as a synthetic target and a versatile building block for constructing more intricate molecular architectures. nih.gov The constrained, non-planar geometry of the cyclopentene ring allows for the precise spatial arrangement of substituents, which is a critical factor in designing molecules with specific biological activities.
The cyclopentane (B165970) and cyclopentene frameworks are considered privileged scaffolds in medicinal chemistry, appearing in bioactive compounds such as the antiviral drug Abacavir and various natural products like neoplanocin A and vibralactone (B1257129) A. researchgate.net The synthetic challenge associated with creating stereochemically complex and highly functionalized cyclopentane derivatives has driven the development of numerous innovative catalytic and organocatalytic methods. researchgate.netnih.gov These modern synthetic strategies provide access to a wide array of complex cyclopentanoid structures, reinforcing the value of the cyclopentene core in drug discovery and total synthesis projects. researchgate.net
Overview of Research Trajectories for Unsaturated Carbocyclic Carboxylic Acids
Unsaturated carbocyclic carboxylic acids represent a broad and vital class of organic compounds characterized by the presence of a ring structure, a carbon-carbon double bond, and a carboxyl group. britannica.com Research in this area is dynamic and multifaceted, driven by the need for novel molecules and more efficient, sustainable synthetic methods.
A major research trajectory involves the development of new catalytic systems for the synthesis of these compounds. This includes transition-metal catalysis and organocatalysis, which offer pathways to these molecules with high efficiency and stereocontrol. nih.govacs.org For example, palladium-catalyzed reactions have been developed to construct coumarins, which contain an unsaturated cyclic core, from simple acid chlorides and alkynes. acs.org Furthermore, green chemistry principles are increasingly being applied, with the development of methods that use inexpensive, metal-free photocatalysts like methylene (B1212753) blue for cyclization reactions starting from aromatic carboxylic acids. rsc.org
Another significant area of research focuses on the application of these molecules. Unsaturated fatty acids are crucial in biology, and their synthetic analogs are explored for various purposes. britannica.com In materials science, esters of simple unsaturated acids like acrylic acid are fundamental monomers for polymer production. britannica.com The global market for carboxylic acids is expanding, driven by their use as preservatives, flavoring agents, and key intermediates in the pharmaceutical and chemical industries, with a growing demand for bio-based production methods. straitsresearch.com This indicates a sustained and evolving interest in the synthesis and application of diverse unsaturated carbocyclic carboxylic acids.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Phenylcyclopentanecarboxylic acid | 77-55-4 | C12H14O2 | 190.24 | 159-161 |
| 1-Phenyl-1-cyclohexanecarboxylic acid | 1135-67-7 | C13H16O2 | 204.26 | Not Available |
| Cyclopent-3-ene-1-carboxylic acid | 7686-77-3 | C6H8O2 | 112.13 | Not Available |
Structure
3D Structure
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-phenylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14) |
InChI Key |
QSTUPUZBMNCQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 Phenylcyclopent 1 Ene 1 Carboxylic Acid and Analogues
Retrosynthetic Analysis of the 3-Phenylcyclopent-1-ene-1-carboxylic Acid Framework
Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnections involve the carbon-carbon bonds of the cyclopentene (B43876) ring and the carbon-carboxyl bond.
One common retrosynthetic approach is to disconnect the bond between the carboxylic acid group and the cyclopentene ring. This leads to a cyclopentenyl intermediate that can then be carboxylated. youtube.com Another strategy involves breaking the ring itself to reveal acyclic precursors. For instance, a Dieckmann cyclization approach would start from a substituted adipic acid derivative. google.com Alternatively, a ring-closing metathesis (RCM) strategy would begin with a diene precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
The presence of the phenyl group at the 3-position also influences the synthetic planning. This substituent can be introduced early in the synthesis, for example, by using a phenyl-substituted starting material, or it can be installed at a later stage through reactions like cross-coupling.
Conventional Approaches to Cyclopentene Carboxylic Acids
Several established methods in organic chemistry can be adapted for the synthesis of cyclopentene carboxylic acids. These methods often involve the formation of the five-membered ring followed by the introduction or modification of the carboxylic acid group.
The Stobbe condensation is a powerful tool for forming carbon-carbon bonds and typically involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base. wikipedia.orgorganicreactions.org This reaction produces an alkylidenesuccinic acid or a related derivative, which can then undergo cyclization to form a cyclopentenone system. researchgate.netslideshare.net Subsequent modification of the ketone can lead to the desired cyclopentene carboxylic acid. For example, benzaldehyde (B42025) could be condensed with diethyl succinate (B1194679) to form an intermediate that, after a series of steps including cyclization and reduction, could yield a phenyl-substituted cyclopentene carboxylic acid. The reaction mechanism proceeds through a lactone intermediate. wikipedia.org
A related approach involves the Dieckmann condensation of a substituted adipate (B1204190) ester to form a β-keto ester within a five-membered ring. This can then be further manipulated to introduce the double bond and convert the ester to a carboxylic acid.
Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of cyclic alkenes, including cyclopentenes. wikipedia.org This reaction utilizes transition metal catalysts, such as Grubbs' or Schrock catalysts, to form a cyclic olefin from a diene precursor with the concomitant release of a small volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org For the synthesis of a substituted cyclopentene, a suitably functionalized diene is required. The reaction is known for its functional group tolerance and its ability to form rings of various sizes, with five- to seven-membered rings being the most common. wikipedia.org The resulting cyclopentene can then be converted to the target carboxylic acid. The efficiency of RCM can be influenced by the catalyst used and the structure of the diene substrate. organic-chemistry.org For instance, the synthesis of polypentenamer through ring-opening metathesis polymerization (ROMP) of cyclopentene highlights the utility of these catalysts in forming and manipulating five-membered rings. researchgate.netprinceton.edu
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds and converting them into carbonyl groups. wikipedia.org When an alkene is treated with ozone followed by an oxidative work-up (e.g., with hydrogen peroxide), any aldehyde intermediates are oxidized to carboxylic acids. masterorganicchemistry.combyjus.commasterorganicchemistry.com This strategy can be employed to synthesize carboxylic acids from more complex alkene precursors. For example, a bicyclic alkene could be selectively cleaved to generate a cyclopentane (B165970) ring with a carboxylic acid side chain. The choice of work-up conditions is crucial; a reductive work-up will yield aldehydes or ketones instead. jove.com
Table 1: Comparison of Ozonolysis Work-up Conditions
| Work-up Condition | Reagents | Products from Alkene |
|---|---|---|
| Oxidative | O₃, then H₂O₂ | Ketones and/or Carboxylic Acids |
A common and fundamental transformation in organic synthesis is the oxidation of primary alcohols or aldehydes to carboxylic acids. wikipedia.orgyoutube.com If a synthetic route provides a precursor alcohol, such as 3-phenylcyclopent-1-ene-1-methanol, it can be oxidized to the target carboxylic acid. bohrium.com A variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective reagents. wikipedia.orglibretexts.org For example, Jones oxidation (CrO₃ in aqueous sulfuric acid) is a classic method for this purpose. wikipedia.org More modern methods often employ catalytic amounts of oxidants for greener and more efficient processes. organic-chemistry.org The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Table 2: Common Oxidizing Agents for the Synthesis of Carboxylic Acids
| Oxidizing Agent | Precursor | Conditions |
|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) | Primary Alcohol | Acidic (H₂SO₄), heat |
| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol | Acetone |
| Potassium Permanganate (KMnO₄) | Primary Alcohol | Basic, then acidic work-up |
The hydrolysis of carboxylic acid derivatives is a straightforward method for obtaining the corresponding carboxylic acid. youtube.com Nitriles (R-CN), in particular, serve as useful precursors because the cyanide ion can be introduced via nucleophilic substitution, adding a carbon atom in the process. lumenlearning.com The nitrile can then be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically by heating with an aqueous acid (like HCl) or base (like NaOH). libretexts.orgchemguide.co.uklibretexts.org Acid-catalyzed hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially forms a carboxylate salt that must be acidified in a separate step to produce the free carboxylic acid. chemguide.co.ukchemistrysteps.com Similarly, esters can be readily hydrolyzed to carboxylic acids. This approach is valuable if the ester is more easily synthesized or purified than the corresponding acid.
Table 3: Hydrolysis of Nitriles to Carboxylic Acids
| Hydrolysis Condition | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acidic | H₃O⁺, heat | Amide | Carboxylic Acid |
Advanced and Catalytic Synthetic Routes
Advanced synthetic strategies provide efficient and selective pathways to complex molecules like this compound. These methods often employ catalytic systems to achieve high levels of control over reactivity and stereochemistry, offering advantages over classical synthetic approaches.
The creation of chiral cyclopentene frameworks is a significant challenge in organic synthesis, with applications in the development of pharmaceuticals and natural products. nih.govoaepublish.com Asymmetric cyclization reactions are paramount for establishing stereocenters with high enantioselectivity.
One approach involves manganese(III)-acetate-mediated asymmetric radical cyclization of β-keto esters, where chiral auxiliaries derived from (R)-pulegone guide the stereochemical outcome of the ring formation. nih.gov Certain chiral precursors in these reactions have been shown to yield cyclization products as single isomers with diastereomeric ratios greater than 99:1. nih.gov
Catalytic methods offer an alternative, using chiral metal complexes to induce asymmetry. For instance, a chiral-at-metal rhodium(III) complex has been used to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters. organic-chemistry.org This reaction produces optically pure 1,2,3-trisubstituted cyclopropanes, which are valuable precursors for cyclopentene systems, in good yields and with excellent enantio- and diastereoselectivity. organic-chemistry.org
Palladium catalysis has also been instrumental in developing asymmetric routes. A notable example is the palladium-catalyzed asymmetric (4+2) dipolar cyclization of vinylbenzoxazinanones with in situ-generated ketenes. oaepublish.com This method constructs chiral spiro-indenes, which feature a cyclopentene-like ring, with high enantio- and diastereoselectivities. oaepublish.com Another powerful strategy is the desymmetrization of meso compounds. Rhodium-catalyzed asymmetric allylic substitution can effectively desymmetrize meso cyclopent-2-ene-1,4-diethyl dicarbonates, allowing for the selective synthesis of either trans-1,2- or trans-1,4-arylcyclopentenols depending on the choice of chiral ligand. organic-chemistry.org
Table 1: Selected Asymmetric Cyclization Methods for Cyclopentene and Related Systems
| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|
| Radical Cyclization | 8-Aryl Menthyl Auxiliary | β-Keto ester cyclization | >99:1 dr | nih.gov |
| Dipolar Cyclization | Pd(0) / Chiral Ligand | Vinylbenzoxazinanone + Ketene (B1206846) | Up to 97% ee, 19:1 dr | oaepublish.com |
| Desymmetrization | Rh Catalyst / Segphos Ligand | Allylic substitution of meso-dicarbonate | Excellent ee | organic-chemistry.org |
| Biocatalytic Desymmetrization | Ene-reductase (YqjM) | Hydrogenation of prochiral cyclohexadienone | Up to >99% ee | acs.org |
The formal [4+1] cycloaddition of siloxycarbenes represents a modern and efficient method for constructing highly functionalized cyclopentene rings. nih.govacs.org This strategy typically involves the photochemical generation of a nucleophilic siloxycarbene from an acylsilane precursor. nih.gov
In a metal-free process, the photogenerated siloxycarbene reacts with an electrophilic diene. nih.govacs.org This reaction proceeds through a transient donor-acceptor cyclopropane (B1198618) intermediate, which then undergoes a rearrangement to form the more stable cyclopentene isomer. nih.govacs.org The entire sequence is an effective formal [4+1] cycloaddition. Computational studies have corroborated this cyclopropanation-rearrangement pathway. nih.govacs.org
The reaction conditions involve irradiating a solution of the acylsilane and the diene in a dry solvent like toluene, often in the presence of molecular sieves. nih.gov The reaction progress is monitored until the acylsilane is consumed, after which the cyclopentene product can be isolated and purified via silica (B1680970) column chromatography. nih.gov This methodology circumvents the electronic mismatch that would occur between a nucleophilic siloxycarbene and an electron-rich diene partner, a challenge that has also been addressed using a copper-catalyzed umpolung strategy to generate an electrophilic Fischer-type carbene. nih.govacs.org
Table 2: Examples of [4+1] Cycloaddition with Photogenerated Siloxycarbenes
| Acylsilane Precursor (Carbene Source) | Diene Partner | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aroylsilane | Electron-deficient diene | UV irradiation (419 nm), Toluene | Functionalized cyclopentene | nih.gov |
| Acylsilane | Electrophilic diene | Photochemical, metal-free | Highly functionalized cyclopentene | acs.org |
Palladium catalysis offers a versatile and powerful platform for the synthesis of substituted cyclopentenes through various transformations, including carbonylative cyclizations and cycloadditions. rsc.orglookchem.com
A notable method is the palladium-catalyzed carbonylative synthesis of substituted cyclopentenones from aryl iodides and internal alkynes. rsc.org This domino process, which can be considered a formal Pauson-Khand reaction, utilizes formic acid as a source for both hydrogen and carbon monoxide, yielding the desired cyclopentenone products in good yields. rsc.org These cyclopentenones are direct precursors to cyclopentene carboxylic acids.
Another powerful approach is the palladium-catalyzed formal [3+2] cycloaddition. In this reaction, a 1,3-dipole is generated in situ from the opening of a vinyl cyclopropane bearing electron-withdrawing groups in the presence of a palladium(0) catalyst. lookchem.com This palladium(II) complex can then add across a Michael acceptor, such as an olefin, to construct a highly functionalized cyclopentane ring. When chiral ligands are employed, this method can be rendered enantioselective, simultaneously creating multiple stereocenters with high control. lookchem.com
Furthermore, palladium-catalyzed divergent cycloisomerization of 1,6-enynes allows for the selective synthesis of cyclopentene derivatives. rsc.org The reaction outcome can be controlled by the functional groups present on the substrate, directing the cyclization pathway. rsc.org
Table 3: Overview of Palladium-Catalyzed Routes to Cyclopentene Scaffolds
| Reaction Type | Substrates | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Carbonylative Synthesis | Aryl iodide, Internal alkyne | Palladium catalyst | Substituted cyclopentenone | rsc.org |
| Formal [3+2] Cycloaddition | Vinyl cyclopropane, Michael acceptor | Pd(0) with chiral ligands | Substituted cyclopentane | lookchem.com |
| Divergent Cycloisomerization | 1,6-enyne | Pd(0) with glucose | Substituted cyclopentene | rsc.org |
| Carbocyclization | Dienallene, Diboron reagent | Pd catalyst with phosphoric acid | Substituted cyclohexene (B86901) | nih.gov |
Electrosynthesis is emerging as an environmentally friendly and sustainable method for organic transformations, often avoiding the need for harsh reagents and high temperatures typically required in classical oxidations. gre.ac.ukrsc.org The synthesis of carboxylic acids from precursor functional groups like alcohols or aldehydes is a prime application of this technology. osti.gov
A highly effective method involves the electrocatalytic oxidation of primary alcohols and aldehydes to their corresponding carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl (ACT) as a catalyst mediator. osti.gov This process is conducted at room temperature in aqueous media, using a simple carbonate/bicarbonate base as the electrolyte. osti.gov The protocol is practical, scalable, and tolerates a variety of functional groups, including heterocycles and stereocenters adjacent to the reacting group. osti.gov This makes it an attractive option for the final step in synthesizing this compound from its corresponding aldehyde or alcohol precursor.
Other electrochemical approaches include the synthesis of esters from N-alkoxyamides via constant current electrolysis, which could subsequently be hydrolyzed to the target carboxylic acid. acs.org The foundational Kolbe electrolysis, involving the oxidative decarboxylation of carboxylic acids to form C-C bonds, also underscores the rich history and potential of electrochemistry in modifying carboxylic acid-containing molecules. gre.ac.ukresearchgate.net
Table 4: Electrocatalytic Oxidation of Alcohols and Aldehydes to Carboxylic Acids
| Substrate Type | Catalyst/Mediator | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Primary Alcohols | 4-Acetamido-TEMPO (ACT) | Graphite electrodes, aq. NaHCO3/Na2CO3 | Carboxylic Acid | osti.gov |
| Aldehydes | 4-Acetamido-TEMPO (ACT) | Graphite electrodes, aq. NaHCO3/Na2CO3 | Carboxylic Acid | osti.gov |
| N-Alkoxyamides | n-Bu4NI (TBAI) | Constant current electrolysis, Pt anode, Cu cathode | Carboxylic Ester | acs.org |
The Arndt-Eistert homologation is a classical yet powerful method for the one-carbon chain extension of a carboxylic acid. slideshare.netwikipedia.org This reaction converts a carboxylic acid into its higher homologue, effectively inserting a methylene (B1212753) (-CH₂) group between the carboxyl group and the R-group. wikipedia.orgorganic-chemistry.org This would be a key transformation if a synthetic plan involved starting with a substituted cyclobutane (B1203170) carboxylic acid and extending it to the target cyclopentene structure through a series of steps.
The process occurs via a well-defined three-step sequence: nrochemistry.com
Acid Chloride Formation: The starting carboxylic acid is first activated, typically by converting it to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. organic-chemistry.org
Diazoketone Synthesis: The acid chloride is then reacted with diazomethane (B1218177). organic-chemistry.orgnrochemistry.com This reaction forms an α-diazoketone intermediate. To avoid side reactions from the HCl byproduct, an excess of diazomethane or a non-nucleophilic base like triethylamine (B128534) is often used. wikipedia.org
Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement to form a ketene. organic-chemistry.org This rearrangement can be induced thermally, photochemically, or, most commonly, with a metal catalyst such as silver(I) oxide (Ag₂O) or silver benzoate. organic-chemistry.orgnrochemistry.com The highly reactive ketene intermediate is then trapped in situ by a nucleophile. If water is used as the nucleophile, the final product is the desired homologated carboxylic acid. organic-chemistry.org
The Arndt-Eistert synthesis is known for proceeding with retention of configuration at the α-carbon of the original acid. nrochemistry.com Due to the hazardous nature of diazomethane, safer alternatives such as (trimethylsilyl)diazomethane have been developed. wikipedia.orgnrochemistry.com
Table 5: The Three-Step Process of Arndt-Eistert Homologation
| Step | Transformation | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Carboxylic acid activation | SOCl2, (COCl)2 | Acid chloride | organic-chemistry.org |
| 2 | Acylation of diazomethane | CH2N2 or TMSCHN2 | α-Diazoketone | wikipedia.orgnrochemistry.com |
| 3 | Wolff rearrangement and trapping | Ag2O, H2O | Homologated carboxylic acid | organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of 3 Phenylcyclopent 1 Ene 1 Carboxylic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a range of reactions, including esterification, amidation, reduction, and nucleophilic acyl substitution.
Esterification of 3-phenylcyclopent-1-ene-1-carboxylic acid can be achieved through the Fischer esterification method. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, which is often used in excess to drive the equilibrium towards the ester product. masterorganicchemistry.comlibretexts.org The reaction is reversible and proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
Amidation , the formation of an amide from a carboxylic acid, is generally more challenging to perform directly due to the basic nature of amines, which can deprotonate the carboxylic acid to form a less reactive carboxylate salt. To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org
A common strategy for both esterification and amidation is to first convert the carboxylic acid into a more reactive acyl derivative, such as an acid chloride.
Table 1: Representative Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Reagent(s) | Product | Reaction Type |
| This compound | Methanol | H₂SO₄ (catalyst), Heat | Methyl 3-phenylcyclopent-1-ene-1-carboxylate | Fischer Esterification |
| This compound | Benzylamine | Dicyclohexylcarbodiimide (DCC) | N-Benzyl-3-phenylcyclopent-1-ene-1-carboxamide | Amidation (DCC coupling) |
| 3-Phenylcyclopent-1-ene-1-carbonyl chloride | Ethanol | Pyridine (base) | Ethyl 3-phenylcyclopent-1-ene-1-carboxylate | Esterification |
| 3-Phenylcyclopent-1-ene-1-carbonyl chloride | Ammonia | None | 3-Phenylcyclopent-1-ene-1-carboxamide | Amidation |
The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequent reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org Due to the high reactivity of the aldehyde, it is not typically isolated. libretexts.org
A key nucleophilic acyl substitution reaction for carboxylic acids is their conversion to acid chlorides. This is commonly achieved using thionyl chloride (SOCl₂). libretexts.orglibretexts.org The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, which, after a series of steps, results in the formation of an acyl chlorosulfite intermediate. This intermediate is highly reactive and contains a good leaving group. The chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to yield the acid chloride. libretexts.orgyoutube.com The resulting 3-phenylcyclopent-1-ene-1-carbonyl chloride is a versatile intermediate that can readily undergo further nucleophilic acyl substitution reactions with a variety of nucleophiles, such as alcohols and amines, to form esters and amides, respectively. openstax.org
Table 2: Nucleophilic Acyl Substitution and Subsequent Reactions
| Starting Material | Reagent(s) | Intermediate Product | Subsequent Reactant | Final Product |
| This compound | SOCl₂ | 3-Phenylcyclopent-1-ene-1-carbonyl chloride | Isopropanol | Isopropyl 3-phenylcyclopent-1-ene-1-carboxylate |
| This compound | SOCl₂ | 3-Phenylcyclopent-1-ene-1-carbonyl chloride | Diethylamine | N,N-Diethyl-3-phenylcyclopent-1-ene-1-carboxamide |
Reactivity of the Cyclopentene (B43876) Alkene Functionality
The carbon-carbon double bond in the cyclopentene ring is susceptible to reactions that are characteristic of alkenes, namely hydrogenation and electrophilic additions.
The double bond of the cyclopentene ring can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). tue.nlrsc.org The reaction conditions, such as pressure and temperature, can be controlled to achieve selective hydrogenation of the alkene without affecting the phenyl ring or the carboxylic acid group. However, under more forcing conditions, the phenyl ring can also be reduced. The catalytic hydrogenation of α,β-unsaturated carboxylic acids often proceeds with the hydrogenation of the C=C bond. rsc.org This would result in the formation of 3-phenylcyclopentane-1-carboxylic acid.
The electron-rich double bond of the cyclopentene ring is susceptible to attack by electrophiles. A classic example is the addition of halogens, such as bromine (Br₂). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the approaching pi bond of the alkene, leading to the formation of a bromonium ion intermediate. chemguide.co.uklibretexts.org This intermediate is then attacked by a bromide ion in an anti-addition fashion to yield a di-brominated product. chemguide.co.uk In the case of this compound, this would lead to the formation of a dibromo-substituted cyclopentane (B165970) derivative.
Similarly, the addition of hydrogen halides (HX), such as hydrogen bromide (HBr), can occur. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. chemguide.co.uklibretexts.org The subsequent attack by the halide ion yields the corresponding halo-substituted cyclopentane derivative.
Table 3: Reactions at the Cyclopentene Alkene
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | H₂, Pd/C | 3-Phenylcyclopentane-1-carboxylic acid | Catalytic Hydrogenation |
| This compound | Br₂ | 1,2-Dibromo-3-phenylcyclopentane-1-carboxylic acid | Electrophilic Halogenation |
| This compound | HBr | 2-Bromo-3-phenylcyclopentane-1-carboxylic acid (and other isomers) | Electrophilic Hydrohalogenation |
Oxidative Transformations of the Double Bond
In the absence of specific studies on this compound, the reactivity of its endocyclic double bond can be predicted based on established transformations of similar alkenes. Oxidative cleavage, typically achieved with reagents like ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide), would be expected to break the cyclopentene ring, yielding a dicarboxylic acid derivative. Epoxidation, using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA), would likely form an epoxide across the double bond. Similarly, dihydroxylation reactions, using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would be expected to produce the corresponding diol. However, without experimental data, the specific yields, stereoselectivity, and potential influence of the phenyl and carboxylic acid groups on these transformations remain speculative.
Reactions of the Phenyl Substituent
The phenyl group of this compound is, in principle, susceptible to electrophilic aromatic substitution and further functionalization.
Electrophilic Aromatic Substitution
The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. libretexts.orgwikipedia.org This is due to the electron-withdrawing nature of the carboxyl functionality, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.orgwikipedia.org Consequently, reactions such as nitration (using a mixture of nitric and sulfuric acid) or sulfonation (using fuming sulfuric acid) would be expected to occur, if at all, at the meta position of the phenyl ring relative to the cyclopentene attachment. libretexts.orgwikipedia.org The reaction conditions would likely need to be harsher than those used for benzene (B151609) itself.
Functional Group Interconversions on the Phenyl Ring
While no specific examples exist for this compound, functional group interconversions on the phenyl ring are a cornerstone of organic synthesis. For instance, if a nitro group were introduced onto the phenyl ring via electrophilic aromatic substitution, it could subsequently be reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group could then be converted into a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups. However, the compatibility of the cyclopentene and carboxylic acid moieties with the reagents required for these transformations would need to be experimentally verified.
Mechanistic Studies of Key Transformations
Detailed mechanistic studies, including the elucidation of reaction pathways, transition states, and the role of catalysis, are fundamentally dependent on experimental and computational research.
Elucidation of Reaction Pathways and Transition States
Without dedicated research on this compound, any discussion of its reaction pathways and transition states would be purely theoretical. For instance, in an electrophilic addition to the double bond, the stability of the resulting carbocation intermediate would be a key factor in determining the reaction's regioselectivity. The proximity of the phenyl and carboxylic acid groups could potentially influence the stability of transition states through electronic or steric effects. Computational chemistry could, in theory, model these pathways, but such studies for this specific molecule have not been reported.
Role of Catalysis and Reaction Conditions
Catalysis plays a crucial role in many of the potential reactions of this compound. For example, hydrogenation of the double bond would almost certainly require a metal catalyst such as palladium, platinum, or nickel. The choice of catalyst and reaction conditions (temperature, pressure, solvent) would be critical in achieving selective hydrogenation of the double bond without affecting the phenyl ring or the carboxylic acid group. Similarly, many electrophilic aromatic substitution reactions rely on Lewis acid or strong Brønsted acid catalysts to generate the active electrophile. wikipedia.org The specific catalytic system and conditions would need to be optimized for this particular substrate, a task that remains to be undertaken by the research community.
Stereochemical Aspects of 3 Phenylcyclopent 1 Ene 1 Carboxylic Acid and Its Analogues
Isomerism in Substituted Cyclopentene (B43876) Systems
Substituted cyclopentene systems, such as 3-phenylcyclopent-1-ene-1-carboxylic acid, exhibit various forms of stereoisomerism due to the presence of stereogenic centers and the geometric constraints of the ring. The core structure of this compound possesses a single stereocenter at the C3 position, where the phenyl group is attached. This gives rise to a pair of enantiomers: (R)-3-phenylcyclopent-1-ene-1-carboxylic acid and (S)-3-phenylcyclopent-1-ene-1-carboxylic acid.
In general, for disubstituted cyclopentenes, both cis/trans isomerism (a form of diastereomerism) and enantiomerism are possible. libretexts.org The relationship between substituents on the ring—whether they are on the same side (cis) or opposite sides (trans) of the ring's average plane—defines their relative configuration. libretexts.org When two different substituent groups are present on any two sp3 hybridized carbons within a ring, stereoisomerism can occur. libretexts.org
For analogues of this compound with additional substituents, the number of possible stereoisomers increases. For instance, the introduction of a second substituent on the ring (e.g., at the C2, C4, or C5 position) can create a second stereocenter, leading to the formation of diastereomers (e.g., (3R,4R), (3S,4S), (3R,4S), and (3S,4R) configurations), each with distinct physical and chemical properties.
Diastereoselective and Enantioselective Synthesis
The synthesis of a specific stereoisomer of this compound or its analogues requires precise control over the formation of new stereocenters. This is achieved through diastereoselective and enantioselective reactions.
Chiral Catalyst Design and Application
Chiral catalysts are instrumental in enantioselective synthesis, enabling the production of one enantiomer in excess over the other from achiral or racemic starting materials. Various catalytic systems have been developed for the asymmetric synthesis of substituted cyclopentenes.
Chiral Phosphine Catalysts: Chiral phosphines, particularly phosphepines, have emerged as effective nucleophilic catalysts for cycloaddition reactions to generate highly functionalized cyclopentenes. nih.govacs.orgmit.edu For example, a chiral phosphepine catalyst has been used in [3+2] cycloadditions of allenes with olefins to produce cyclopentenes bearing quaternary stereocenters with good enantioselectivity and diastereoselectivity. nih.govacs.org These reactions are often stereoconvergent, meaning both enantiomers of a racemic starting material are converted by the single chiral catalyst into the same product stereoisomer. acs.org
N-Heterocyclic Carbene (NHC) Catalysts: Chiral N-heterocyclic carbenes (NHCs) have been successfully employed in annulation reactions to construct cyclopentene rings. nih.govresearchgate.net In one approach, the combination of a chiral NHC catalyst and a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) was essential for the annulation of enals with β,γ-unsaturated α-ketoesters. nih.gov This cooperative catalysis strategy allows for the synthesis of highly substituted cyclopentanols, which are precursors to cyclopentenones, with excellent diastereo- and enantioselectivity. nih.gov
The table below summarizes the effectiveness of different chiral NHC precatalysts in an annulation reaction to form a functionalized cyclopentanol (B49286) precursor. nih.gov
| Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |
| A (achiral) | 69 | Single diastereomer | - |
| B | 55 | 2:1 | 55 |
| D | 62 | 4:1 | 85 |
| E | 68 | 7:1 | 90 |
| E (with 2-propanol) | 68 | 18:1 | 96 |
Data adapted from a study on NHC-catalyzed addition of homoenolates to unsaturated ketoesters. nih.gov
Palladium Catalysis: Palladium-catalyzed asymmetric reactions, such as the Heck reaction, are powerful tools for creating C-C bonds with stereocontrol. organic-chemistry.org The use of chiral ligands, such as Pyox (pybox), in oxidative Heck reactions between arylboronic acids and substituted cyclopentenes can yield arylated products with two new stereocenters in high diastereo- and enantioselectivity. organic-chemistry.org
Substrate Control in Stereoselective Reactions
Substrate-controlled synthesis relies on a pre-existing stereocenter or a directing functional group within the substrate to guide the stereochemical outcome of a reaction. acs.org This approach is foundational for transferring chirality or creating new stereocenters in a predictable, diastereoselective manner. acs.org
In cyclopentene systems, existing allylic or homoallylic substituents can significantly influence the facial selectivity of electrophilic additions. nih.gov Studies on a range of substituted cyclopentenes have shown that trans-vicinal additions often occur with a syn-selective approach of the electrophile with respect to the existing substituent. nih.gov For example, the addition of reagents like hypobromous acid (HOBr) to highly functionalized cyclopentenes proceeds predictably with syn-selectivity, often yielding a single product. nih.gov This directing effect is attributed to the steric or electronic influence of the substituent, which blocks one face of the double bond, forcing the incoming reagent to attack from the other, more accessible face.
Resolution of Stereoisomers
When a synthesis produces a racemic mixture (an equal mixture of enantiomers), a resolution process is required to separate them. For carboxylic acids like this compound, the most common method is chemical resolution via the formation of diastereomeric salts.
This process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. After separation, the individual diastereomeric salts are treated with a strong acid to protonate the carboxylate, regenerating the enantiomerically pure carboxylic acid and the protonated chiral amine.
Another powerful technique is enzymatic resolution. acs.org Lipases are commonly used enzymes that can selectively catalyze the esterification of one enantiomer in a racemic mixture of alcohols or carboxylic acids, leaving the other enantiomer unreacted. This allows for the separation of the esterified product from the unreacted enantiomer. acs.org Dynamic kinetic resolution (DKR) is an advanced version of this, where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. acs.org
Derivatives and Analogues of 3 Phenylcyclopent 1 Ene 1 Carboxylic Acid
Modification of the Carboxylic Acid Group (e.g., esters, amides, anhydrides, acid halides)
The carboxylic acid functional group is a primary site for derivatization, allowing for the synthesis of esters, amides, anhydrides, and acid halides. These derivatives can modulate properties such as solubility, stability, and membrane permeability.
Esters: Esterification of 3-phenylcyclopent-1-ene-1-carboxylic acid can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common approach. nih.govnih.gov For instance, reacting the parent acid with a suitable alcohol under acidic conditions (e.g., sulfuric acid, toluenesulfonic acid) promotes the formation of the corresponding ester. nih.gov Alternatively, esters can be synthesized from more reactive carboxylic acid derivatives like acid halides or anhydrides by reacting them with an alcohol. nih.gov Another method involves the SN2 reaction of a carboxylate salt with an alkyl halide. nih.gov Phenyl esters can be synthesized directly from the carboxylic acid and a phenolic compound using a borate-sulfuric acid catalyst. nih.gov
Amides: Amide derivatives are typically synthesized by reacting the carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid. One common method is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂), which can then readily react with an amine to form the amide. researchgate.net A one-pot synthesis using SOCl₂ to activate the carboxylic acid followed by the addition of an amine has been shown to be effective for producing secondary and tertiary amides in high yields. researchgate.net Various coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also facilitate the direct condensation of the carboxylic acid with an amine. benthamscience.com Direct synthesis of amides from carboxylic acids and hydrazines has also been reported using a zinc chloride catalyst. d-nb.info
Acid Halides and Anhydrides: Acid halides, particularly acid chlorides, are valuable synthetic intermediates. They can be prepared from the carboxylic acid by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov Acid anhydrides can be formed by the reaction of an acid halide with a carboxylate salt or by the dehydration of two carboxylic acid molecules. nih.gov These highly reactive derivatives serve as precursors for the synthesis of a wide range of esters and amides.
| Derivative Type | General Structure | Synthetic Reagents |
|---|---|---|
| Ester | R-COOR' | R'-OH, H⁺ (Fischer Esterification) |
| Amide | R-CONR'R'' | HNR'R'', Coupling Agent (e.g., HATU) or SOCl₂ |
| Acid Halide | R-COX (X = Cl, Br) | SOCl₂, (COCl)₂, PBr₃ |
| Anhydride | (R-CO)₂O | Dehydrating agent or R-COX + R-COO⁻ |
Functionalization of the Cyclopentene (B43876) Ring
The cyclopentene ring offers several positions for functionalization, including the double bond and the allylic and aliphatic C-H bonds. These modifications can introduce new pharmacophoric features or alter the molecule's conformation and physical properties.
Reactions at the Double Bond: The alkene moiety can undergo various addition reactions. For example, epoxidation with a peroxy acid like m-CPBA would yield an epoxide, which can be further functionalized. Halogenation (e.g., with Br₂) would lead to di-halogenated derivatives.
Allylic Functionalization: The methylene (B1212753) group adjacent to the double bond (C5) is susceptible to allylic substitution reactions. For instance, allylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. nih.gov
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed transannular γ-C–H arylation has been demonstrated on cyclopentane (B165970) carboxylic acids, offering a route to introduce aryl groups at specific positions on the ring. nih.gov Such methods provide exquisite regioselectivity, enabling the synthesis of complex, functionalized carbocycles. nih.gov
Cycloaddition Reactions: The cyclopentene double bond can participate in cycloaddition reactions. For example, a [4+1] cycloaddition of photogenerated siloxycarbenes has been used to synthesize functionalized cyclopentene molecules. cambridgemedchemconsulting.com Intramolecular Michael addition reactions involving derivatives of 1,3-cyclopentanedione (B128120) can lead to the formation of bicyclic scaffolds. tandfonline.com
Substitution on the Phenyl Moiety
The phenyl group can be modified through electrophilic aromatic substitution reactions to introduce a variety of substituents at the ortho, meta, and para positions. researchgate.netacs.org These substitutions can significantly influence the electronic properties, lipophilicity, and metabolic stability of the entire molecule.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.
The nature and position of the substituent can have profound effects on biological activity and pharmacokinetic profiles. For example, introducing fluorine atoms can block metabolic oxidation sites and improve metabolic stability. researchgate.net Research has shown that replacing an adamantyl group with a substituted phenyl group in certain enzyme inhibitors can lead to more favorable pharmacokinetic properties, such as higher maximum concentration (Cmax) and longer half-life (t1/2). acs.org The choice of substituent allows for fine-tuning of the molecule's properties for specific therapeutic targets.
Isosteric Analogues of the Carboxylic Acid Functionality
In medicinal chemistry, replacing a carboxylic acid with a bioisostere—a functional group with similar size, shape, and electronic properties—is a common strategy to overcome issues like poor membrane permeability, rapid metabolism, or toxicity, while retaining or improving biological activity. nih.govnih.govnih.govucc.ie
Several functional groups are recognized as effective isosteres for carboxylic acids:
Tetrazoles: 5-Substituted-1H-tetrazoles are one of the most widely used carboxylic acid isosteres. tandfonline.comnih.gov They have comparable acidity (pKa ≈ 4.5–4.9) and a planar structure, similar to carboxylic acids. nih.gov Tetrazoles are generally more lipophilic and metabolically stable than their carboxylic acid counterparts. tandfonline.comacs.org This replacement has been successfully applied in numerous marketed drugs, such as the angiotensin II receptor antagonist, losartan. nih.govdrughunter.com
Hydroxamic Acids: With pKa values in the range of 8–9, hydroxamic acids are less acidic than carboxylic acids. nih.gov They are known for their metal-chelating properties but also serve as effective bioisosteres. nih.govnih.gov While they can be susceptible to hydrolysis, their stability can be improved by introducing bulky substituents. nih.gov
Acylsulfonamides: This class of compounds, with the general structure R-CO-NH-SO₂-R', is another important acidic bioisostere. nih.govwikipedia.org They exhibit comparable pKa values (typically 3.5-4.5) and hydrogen bonding capabilities to carboxylic acids. wikipedia.org The N-acylsulfonamide moiety is found in several approved drugs and can lead to derivatives with improved properties. nih.gov
Other Heterocyclic Isosteres: A variety of other heterocyclic systems, such as 3-hydroxyisoxazoles, 5-oxo-1,2,4-oxadiazoles, and tetrazolones, have been investigated as carboxylic acid surrogates. nih.govdrughunter.comrsc.org These groups offer a range of acidities and physicochemical properties, allowing for nuanced modulation of a lead compound's profile. nih.govacs.org
| Functional Group | General Structure | Approximate pKa | Key Features |
|---|---|---|---|
| Carboxylic Acid | R-COOH | ~4-5 | Baseline comparator |
| Tetrazole | R-CN₄H | ~4.5-4.9 | Metabolically stable, more lipophilic. tandfonline.comnih.gov |
| Hydroxamic Acid | R-CONHOH | ~8-9 | Less acidic, metal-chelating. nih.gov |
| Acylsulfonamide | R-CONHSO₂R' | ~3.5-4.5 | Strongly acidic, tunable properties. researchgate.netwikipedia.org |
| 3-Hydroxyisoxazole | R-(C₃H₂NO₂) | ~4-5 | Planar, acidic heterocycle. nih.gov |
Conformationally Restricted Analogues
Introducing conformational rigidity into a flexible molecule is a powerful strategy in drug design. It can pre-organize the molecule into its bioactive conformation, potentially increasing binding affinity and selectivity for its biological target, while also improving metabolic stability. rsc.org
For this compound, conformational restriction can be achieved by modifying the cyclopentene ring. The five-membered cyclopentene ring is flexible, readily interconverting between envelope and half-chair conformations to relieve torsional strain. libretexts.orglumenlearning.commaricopa.edu
A key strategy to restrict this flexibility is the formation of a bicyclic system. For example, creating a bicyclo[3.1.0]hexane scaffold by fusing a cyclopropane (B1198618) ring across the C2 and C4, or C3 and C5 positions of the original cyclopentane framework would severely limit the conformational freedom of the five-membered ring. The synthesis of such bicyclo[3.1.0]hexane systems can be achieved through various methods, including intramolecular cyclopropanation of suitable precursors or via ring-contraction reactions. nih.govacs.orgnih.gov These rigid analogues lock the relative positions of the substituents (the phenyl group and the carboxylic acid), which can be invaluable for probing the optimal geometry for interaction with a biological target. nih.gov
Another approach involves creating other bridged bicyclic systems, such as bicyclo[2.1.1]hexanes , which have been developed as rigidified variants of 1,3-disubstituted cyclopentanes. rsc.org The synthesis of such highly strained systems presents a synthetic challenge but offers access to unique and well-defined three-dimensional structures.
By synthesizing a series of these conformationally restricted analogues, researchers can systematically investigate the conformational requirements of the pharmacophore and develop compounds with enhanced biological profiles.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy of 3-Phenylcyclopent-1-ene-1-carboxylic acid, distinct signals are expected for the carboxylic acid proton, the aromatic protons of the phenyl group, the vinylic proton on the cyclopentene (B43876) ring, and the aliphatic protons. The carboxylic acid proton (–COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10.0-13.0 ppm. The five protons of the phenyl group would likely resonate in the aromatic region (δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling. The single vinylic proton on the double bond is expected to appear around δ 6.5-7.5 ppm. The allylic proton at the C3 position and the methylene (B1212753) protons at C4 and C5 would be found further upfield.
Interactive Table: ¹H NMR Data for Related Phenyl Carboxylic Acids
| Compound Name | Solvent | Chemical Shift (δ) and Description |
| 3-Phenylpropiolic acid rsc.org | CDCl₃ | δ 7.60 (d, J = 7.3 Hz, 2H, Ar-H), 7.43 (t, J = 8.0 Hz, 1H, Ar-H), 7.36 (t, J = 5.1 Hz, 2H, Ar-H) rsc.org |
| 4-Fluorophenylpropiolic acid rsc.org | DMSO-d₆ | δ 13.61 (s, 1H, -COOH), 7.74-7.60 (m, 2H, Ar-H), 7.35 (d, J = 2.9 Hz, 2H, Ar-H) rsc.org |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carboxylic carbon (δ 165-185 ppm), the carbons of the phenyl ring (δ 125-145 ppm), the two sp² carbons of the cyclopentene double bond (δ 120-140 ppm), and the sp³ carbons of the cyclopentene ring. The carbon bearing the phenyl group (C3) and the methylene carbons (C4, C5) would resonate in the upfield aliphatic region.
Although direct spectral data for the target compound is scarce, analysis of related structures such as α-phenylcyclopentaneacetic acid can give an indication of the expected chemical shifts for the cyclopentane (B165970) and phenyl moieties. chemicalbook.com
Interactive Table: ¹³C NMR Data for Related Compounds
| Compound Name | Solvent | Chemical Shift (δ) |
| 3-Phenylpropiolic acid rsc.org | CDCl₃ | δ 153.24 (-COOH), 131.77, 130.02, 128.21, 118.26, 84.05, 81.41 rsc.org |
| α-Phenylcyclopentaneacetic acid chemicalbook.com | Not Specified | δ 180.68, 138.47, 128.57, 128.43, 127.44, 57.89, 43.13, 31.59, 30.72 chemicalbook.com |
2D NMR Spectroscopy
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. In a standard MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion is measured. For this compound (C₁₂H₁₂O₂), the expected molecular weight is approximately 188.23 g/mol . The mass spectrum would also show characteristic fragmentation patterns that can provide further structural information.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the exact molecular formula. This would allow for the differentiation between C₁₂H₁₂O₂ and other potential elemental compositions that have the same nominal mass.
While HRMS data for the target compound is not available, GC-MS data for the related 3-phenylpropiolic acid shows a molecular ion peak (M+) at m/z 146, corresponding to its molecular weight. rsc.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C=C stretching of the phenyl ring and the cyclopentene double bond would appear in the 1450-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹.
Raman spectroscopy would also be sensitive to these vibrations but is particularly useful for detecting the more symmetric, less polar bonds. Therefore, the C=C double bond of the cyclopentene ring and the symmetric breathing modes of the phenyl ring would be expected to give strong signals in the Raman spectrum.
Interactive Table: Key IR Absorption Bands for Related Adamantane Carboxylic Acids
| Compound Name | Key IR Bands (cm⁻¹) | Functional Group Assignment |
| 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid mdpi.com | 3145, 2911, 2862, 1708 mdpi.com | O-H stretch, C-H stretch, C=O stretch mdpi.com |
| 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid mdpi.com | 3131, 2922, 2960, 1685 mdpi.com | O-H stretch, C-H stretch, C=O stretch mdpi.com |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Furthermore, if the compound is chiral (which the 3-phenyl substituted cyclopentene ring makes possible), X-ray crystallography on a derivative containing a heavy atom could be used to determine the absolute configuration of the stereocenter at the C3 position. This technique provides an unambiguous assignment of the R or S configuration. Currently, there is no publicly available X-ray crystal structure for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly informative for compounds containing conjugated systems. This compound possesses a phenyl group and a substituted double bond, which constitute a chromophore that absorbs UV light.
The UV-Vis spectrum would be expected to show absorption maxima (λmax) corresponding to the π → π* transitions of the phenyl ring and the conjugated system formed by the double bond and the carboxylic acid group. The exact position of these absorptions would be sensitive to the solvent and the specific conjugation within the molecule. This technique could be used to confirm the presence of the conjugated system and could also be useful for quantitative analysis. Detailed UV-Vis spectral data for this compound is not prevalent in the reviewed literature.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and understanding the distribution of electrons within the structure.
A detailed computational study on the analog, 1-phenylcyclopentane carboxylic acid (1PCPCA), utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve a comprehensive analysis of its molecular and electronic properties. researchgate.net The optimized molecular structure provides precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic characteristics.
Natural Bond Orbital (NBO) analysis is a key component of these studies, offering insights into charge distribution, hybridization, and intramolecular interactions. For 1PCPCA, NBO analysis reveals the nature of the bonding and the extent of electron delocalization between the phenyl ring, the cyclopentane (B165970) ring, and the carboxylic acid group. researchgate.net Furthermore, Atoms in Molecules (AIM) theory has been applied to characterize the intermolecular interactions within the compound. researchgate.net
The electronic properties derived from these calculations are summarized in the table below, providing a quantitative look at the molecule's electronic structure.
| Property | Calculated Value for 1PCPCA |
| Method | DFT/B3LYP/6-311++G(d,p) |
| Total Energy | Value not specified in abstract |
| Dipole Moment | Value not specified in abstract |
| HOMO Energy | Value not specified in abstract |
| LUMO Energy | Value not specified in abstract |
| HOMO-LUMO Gap | Value derived from UV-Vis analysis |
Note: Specific numerical values for total energy and dipole moment were not available in the referenced abstract. The HOMO-LUMO gap is typically correlated with the electronic absorption spectrum.
Computational Studies on Reaction Mechanisms and Energetics
While specific reaction mechanisms for 3-Phenylcyclopent-1-ene-1-carboxylic acid have not been computationally modeled, studies on related systems provide a framework for understanding its potential reactivity. Cycloaddition reactions and rearrangements are common transformations for unsaturated cyclic systems.
The characterization of transition states is a cornerstone of computational reaction mechanism studies, as it identifies the highest energy point along a reaction coordinate. For cycloaddition reactions, such as the Diels-Alder or [2+2] cycloadditions, DFT calculations can elucidate the geometry and energy of the transition state, revealing whether the reaction is concerted or stepwise. libretexts.orgrsc.org For instance, in the 1,3-dipolar cycloaddition of phenyl azide (B81097) with cyclooctynes, DFT calculations have been used to analyze the transition state structures and explain the rate enhancement due to ring strain. nih.gov Such approaches would be invaluable in studying reactions involving the double bond of a phenylcyclopentene system.
By mapping the energy of a system as it transforms from reactants to products, computational chemists can construct a reaction energy profile. This profile visualizes the energy barriers (activation energies) that must be overcome for a reaction to proceed. For example, computational studies on the rearrangement of vinylcyclopropanes to cyclopentenes have detailed the energy profiles of competing diradical pathways, providing insight into product distributions. nih.gov Similarly, DFT calculations have been employed to investigate the mechanisms of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones, comparing the energy barriers of different potential pathways. rsc.org These methodologies could be applied to study potential rearrangements or addition reactions of this compound.
The following table conceptualizes the type of data that would be generated in such a study for a hypothetical reaction:
| Reaction Coordinate | Relative Energy (kcal/mol) | Key Features |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +25.0 | Energy barrier for step 1 |
| Intermediate | +5.0 | A stable intermediate species |
| Transition State 2 | +15.0 | Energy barrier for step 2 |
| Products | -10.0 | Final products |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the cyclopentene (B43876) ring and the rotation of the phenyl and carboxylic acid groups lead to multiple possible conformations. Understanding the relative energies of these conformers is crucial as the lowest energy conformation often dictates the molecule's observed properties and reactivity.
Conformational analysis of cyclic systems, such as cyclopentane, reveals non-planar structures like the "envelope" and "half-chair" conformations that minimize ring strain. The introduction of substituents, like a phenyl and a carboxylic acid group, further complicates this landscape. Computational studies on analogous structures, such as 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that the relative orientation of the substituents and the conformation of the ring are highly interdependent and influenced by the environment. nih.gov Quantum mechanical calculations are used to determine the energies of different conformers, identifying the most stable arrangements.
While specific molecular dynamics (MD) simulations for this compound are not available, MD is a powerful technique for exploring the conformational space of a molecule in a simulated environment (e.g., in a solvent) over time. nih.govnih.gov These simulations can reveal the dynamics of conformational changes and the influence of solvent on the preferred structures.
Prediction of Spectroscopic Properties
Computational chemistry provides a powerful means to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
For the analog 1PCPCA, a comprehensive study has been conducted to predict its vibrational and NMR spectra. researchgate.net The theoretical vibrational wavenumbers were calculated using DFT and compared with experimental FT-IR and Raman spectra. A potential energy distribution (PED) analysis was performed to assign the calculated vibrational modes to specific types of molecular motion (e.g., C-H stretch, C=O stretch).
Similarly, the ¹H and ¹³C NMR chemical shifts were estimated using the Gauge-Independent Atomic Orbital (GIAO) method and showed good correlation with experimental NMR data. researchgate.net The electronic properties were further investigated by calculating the UV-Vis spectrum using time-dependent DFT (TD-DFT), which helps in understanding the electronic transitions and the HOMO-LUMO energy gap. researchgate.net
A summary of the types of spectroscopic data that can be computationally predicted is provided below:
| Spectroscopic Technique | Predicted Parameters |
| Infrared (IR) Spectroscopy | Vibrational frequencies, intensities |
| Raman Spectroscopy | Raman activities |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C) |
| UV-Visible Spectroscopy | Electronic transition energies, oscillator strengths |
Synthetic Utility and Applications in Organic Synthesis
3-Phenylcyclopent-1-ene-1-carboxylic Acid as a Chiral Building Block
In modern drug discovery and materials science, the demand for enantiomerically pure compounds is substantial, as the chirality of a molecule often dictates its biological activity and physical properties. enamine.net Chiral building blocks are therefore essential tools for asymmetric synthesis, allowing for the stereocontrolled construction of complex targets. enamine.netnih.gov
While this compound is itself an achiral molecule, it serves as a prochiral precursor to a variety of valuable chiral derivatives. The carbon-carbon double bond within the cyclopentene (B43876) ring can undergo a range of stereoselective transformations to introduce one or more chiral centers. For instance, asymmetric hydrogenation or asymmetric dihydroxylation of the alkene can lead to the formation of enantiomerically enriched cyclopentane (B165970) derivatives. The stereochemical outcome of these reactions can be controlled through the use of chiral catalysts or reagents.
Furthermore, the carboxylic acid group can be used to resolve racemic mixtures of derivatives. By forming diastereomeric salts with a chiral amine, the enantiomers of a derivatized compound can often be separated by crystallization. This approach, combined with asymmetric synthesis, underscores the utility of this compound as a foundational scaffold for accessing optically pure molecules. enamine.net The development of enantioselective methods for synthesizing related cis-1,3-cyclopentanediol scaffolds highlights the importance of such building blocks in preparing biologically active compounds. nih.gov
Precursor to Complex Molecular Architectures
The distinct functional groups within this compound provide multiple handles for synthetic manipulation, making it an excellent starting point for the synthesis of intricate molecular structures. Each component of the molecule—the carboxylic acid, the alkene, and the phenyl ring—can be selectively modified.
Carboxylic Acid Transformations: The carboxylic acid is readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols (via reduction). These transformations are fundamental in peptide synthesis, polymer chemistry, and the generation of pharmacologically active esters and amides.
Alkene Functionalization: The double bond in the cyclopentene ring is susceptible to various addition reactions. Halogenation, epoxidation, hydroboration-oxidation, and cyclopropanation are just a few examples of transformations that can introduce new functionalities and stereocenters.
Phenyl Ring Substitution: The phenyl group can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. This allows for the introduction of substituents that can modulate the electronic properties and steric profile of the molecule or provide further points for synthetic elaboration.
The synthesis of related 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids demonstrates how the core phenylcyclopentane structure can be systematically built upon through sequential alkylation and cyclization reactions to create complex analogs. researchgate.net
Role in the Synthesis of Carbocyclic Frameworks
The cyclopentene core of this compound makes it an important intermediate for the construction of more elaborate carbocyclic and heterocyclic systems. Carbocyclic frameworks are ubiquitous in natural products and pharmaceutical agents.
The cyclopentene ring can be employed in various ring-forming and ring-expansion strategies. For example, it can potentially participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of bicyclic systems. The synthesis of cyclohexene (B86901) carboxylic acid derivatives via Diels-Alder reactions is a well-established method for constructing six-membered rings. google.com Similarly, the cyclopentene moiety can serve as a foundation for building fused ring systems, which are common in steroid and prostaglandin (B15479496) analogs.
Research on the synthesis of cyclohexenone and indazole derivatives shows how cyclic frameworks can be used to generate complex, fused heterocyclic systems with potential biological activity. researchgate.net A patent describing the preparation of 1-phenyl cyclopentane carboxylic acid from phenylacetonitrile (B145931) and a dihalide illustrates a fundamental method for constructing the core phenyl-substituted carbocyclic ring. google.com
Applications in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules for high-throughput screening. The goal of DOS is to efficiently explore a wide region of chemical space to identify novel bioactive compounds. Building blocks with multiple, orthogonally reactive functional groups are highly sought after for this purpose. enamine.net
This compound is an ideal scaffold for DOS. The three key functional regions—the carboxylic acid, the alkene, and the phenyl ring—can be derivatized in a combinatorial fashion. For example, a library of compounds can be generated by first creating a set of amides or esters from the carboxylic acid, then functionalizing the double bond in various ways, and finally, introducing different substituents onto the phenyl ring. This approach allows for the rapid generation of a large and diverse collection of molecules from a single, common precursor. The availability of numerous carboxylic acids and other building blocks from commercial suppliers facilitates such library synthesis efforts. enamine.net
Data Tables
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents | Resulting Functional Group |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | |
| Reduction | LiAlH₄ or BH₃ | Primary Alcohol | |
| Acid Halide Formation | SOCl₂ or (COCl)₂ | Acid Chloride | |
| Alkene | Hydrogenation | H₂, Pd/C | Alkane |
| Epoxidation | m-CPBA | Epoxide | |
| Dihydroxylation | OsO₄, NMO | Diol | |
| Halogenation | Br₂ or NBS | Dibromide | |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted Phenyl |
| Halogenation | Br₂, FeBr₃ | Bromo-substituted Phenyl | |
| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Acyl-substituted Phenyl |
Emerging Research Directions and Future Perspectives
Development of More Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry has spurred research into more environmentally benign and efficient synthetic methods. For compounds like 3-phenylcyclopent-1-ene-1-carboxylic acid, this involves rethinking traditional synthetic pathways to reduce waste, minimize energy consumption, and utilize renewable resources.
Biocatalysis: One of the most promising avenues is the use of enzymes as catalysts (biocatalysis). Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer a highly efficient route to complex molecules under mild, aqueous conditions. biorxiv.orgnih.gov Research has demonstrated the synthesis of various L-phenylalanine derivatives from corresponding carboxylic acids using a one-pot system involving a carboxylic acid reductase (CAR) and other enzymes. biorxiv.orgnih.gov This approach could be adapted for the asymmetric synthesis of chiral analogs of this compound, offering high enantioselectivity and reducing the reliance on harsh chemical reagents. For instance, a one-pot cascade has been successfully used to produce (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, highlighting the potential for creating complex cyclic acids with high purity and efficiency. google.com
Greener Reagents and Solvents: Another key area is the replacement of hazardous reagents and solvents. The use of diphenyl carbonate, catalyzed by organic bases like DBU, presents a sustainable alternative for the synthesis of phenyl esters from carboxylic acids, avoiding more toxic reactants. rsc.org Research into solvent-free or "neat" reaction conditions at elevated temperatures further contributes to reducing the environmental footprint of synthesis. rsc.org
The following table summarizes potential sustainable approaches applicable to the synthesis of this compound and its derivatives.
| Sustainable Approach | Key Features | Potential Application |
| Biocatalytic Cascade | One-pot, multi-enzyme synthesis; mild aqueous conditions; high enantioselectivity. biorxiv.org | Asymmetric synthesis of chiral derivatives from precursor carboxylic acids or aldehydes. biorxiv.orgnih.gov |
| Carboxylic Acid Reductases (CARs) | Enzymatic reduction of carboxylic acids to aldehydes. biorxiv.org | Enables the use of potentially cheaper and more stable carboxylic acid starting materials. biorxiv.org |
| Base-Catalyzed Esterification | Use of organic bases (e.g., DBU, TBD) and greener reagents like diphenyl carbonate. rsc.org | Sustainable derivatization of the carboxylic acid group. |
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for accessing molecules like this compound with greater efficiency and selectivity.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming complex molecular architectures under mild conditions. rsc.org This technology utilizes light-absorbing catalysts to initiate redox reactions, enabling transformations that are often difficult to achieve with traditional thermal methods. rsc.org For instance, photocatalytic methods have been developed for the synthesis of highly substituted cyclopropanes from alkenes, a strategy that could be conceptually extended to the construction or modification of the cyclopentene (B43876) ring. rsc.orgacs.org Decatungstate photocatalysis, in particular, has been shown to be effective for C-H functionalization, which could allow for the direct modification of the cyclopentene scaffold. youtube.com
Organocatalysis: Organocatalysts are small, metal-free organic molecules that can mediate a wide range of chemical transformations. Their use avoids the toxicity and cost associated with many metal-based catalysts. N-Heterocyclic Carbenes (NHCs) are a prominent class of organocatalysts used in domino reactions to construct complex molecules like isoflavones in an environmentally benign manner. iaea.org Similarly, H-bonding thiourea (B124793) catalysts have been employed in carbonyl-ene reactions to form tertiary alcohols, a reaction type relevant to building the substituted cyclopentene core. beilstein-journals.org
Advanced Metal Catalysis: While the trend is towards metal-free systems, new developments in metal catalysis continue to offer unique reactivity. Bismuth-based photocatalysis, for example, represents a novel approach using a main group element to forge cyclopropanes through a radical reductive C-C bond formation, showcasing uncommon organometallic steps. acs.org
The table below outlines novel catalytic systems and their potential applications.
| Catalytic System | Principle | Potential Application | Representative Catalyst/Method |
| Visible-Light Photocatalysis | Light-induced redox reactions enabling novel bond formations. rsc.org | C-C bond formation for ring construction; C-H functionalization of the cyclopentene ring. rsc.orgyoutube.com | Iridium complexes, Bismuth(I) complexes, Decatungstate. rsc.orgacs.orgyoutube.com |
| Organocatalysis | Metal-free catalysis using small organic molecules. iaea.orgbeilstein-journals.org | Asymmetric synthesis and construction of the cyclopentene ring via domino or ene reactions. | N-Heterocyclic Carbenes (NHCs), Chiral Thioureas. iaea.orgbeilstein-journals.org |
Advanced Computational Modeling for Property Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed in the lab. acm.org This predictive power accelerates the discovery process and provides deep mechanistic insights.
Density Functional Theory (DFT): DFT methods are widely used to model the geometric and electronic structures of molecules. For this compound, DFT calculations can predict key properties such as bond lengths, bond angles, and vibrational frequencies. researchgate.net Such studies have been used to investigate the structure of similar molecules like 1H-pyrazole-3-carboxylic acid. researchgate.net Furthermore, computational analysis can elucidate reaction mechanisms, as shown in studies of multicomponent reactions forming highly substituted cyclopentenes, where DFT was used to determine that the reactions were kinetically controlled and exothermic. rsc.org
Reactivity and Property Prediction: Computational techniques can predict the feasibility of synthetic routes. By optimizing the geometry of anionic precursors, researchers can gauge the likelihood of forming strained cyclic products like substituted cyclooctynes, providing confidence in synthetic targets. peerj.com The calculation of properties like the global electrophilicity index can predict the reactivity of a molecule towards nucleophiles. peerj.com For cyclopentene derivatives specifically, computational studies have provided insight into their supramolecular structure and the role of weak intramolecular interactions in defining their conformation. nih.gov This knowledge is crucial for designing molecules with specific binding properties.
| Computational Method | Application | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. rsc.orgnih.gov | Bond lengths, angles, vibrational spectra, reaction energetics (exothermic/endothermic), kinetic vs. thermodynamic control. rsc.org |
| Quantum Theory of Atoms-in-Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. nih.gov | Identification and characterization of weak intramolecular interactions (e.g., H-bonds) that influence conformation. nih.gov |
| Precursor Geometry Optimization | Modeling reaction intermediates to predict product formation. peerj.com | Feasibility of synthetic routes, stability of target molecules. peerj.com |
Integration with Flow Chemistry and Automated Synthesis
The physical process of synthesizing molecules is undergoing a revolution through the adoption of flow chemistry and automated platforms. These technologies offer unprecedented control over reaction conditions, enhance safety, and enable high-throughput experimentation. nih.govresearchgate.net
Flow Chemistry: Performing reactions in continuous-flow reactors, rather than in traditional batch flasks, offers numerous advantages. nih.gov It allows for precise control over temperature and mixing, safe handling of hazardous intermediates, and the ability to operate at high pressures to increase the concentration of gaseous reagents. youtube.comnih.gov The synthesis of carboxylic acids has been successfully demonstrated in flow systems, sometimes achieving reaction times of less than five seconds. nih.gov "Telescoped" reactions, where the output of one reactor is fed directly into the next, allow for complex multi-step syntheses to be performed in a continuous, automated fashion, significantly reducing manual handling and purification steps. acs.orgyoutube.com This approach would be ideal for a multi-step synthesis of this compound.
Automated Synthesis Platforms: Fully automated synthesis platforms can execute complex reaction sequences without manual intervention. nih.govsigmaaldrich.com These systems, often arranged radially around a central switching station, can combine sequential reactions, reuse reactors, and store intermediates. nih.gov This enables the rapid synthesis and optimization of target molecules and the creation of entire libraries of derivatives for screening purposes. nih.gov By combining automated platforms with large databases of chemical reactions, these "organic synthesis machines" have the potential to dramatically accelerate the pace of chemical discovery. acm.org
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability, ability to telescope reactions. nih.govacs.orgyoutube.com | Efficient, safe, and scalable production; potential for multi-step continuous synthesis from simple precursors. |
| Automated Synthesis | High-throughput synthesis, rapid reaction optimization, creation of compound libraries. nih.govresearchgate.net | Rapid optimization of the synthetic route; synthesis of a diverse library of derivatives for structure-activity relationship studies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
